Allyl tetraethyldiamidophosphate

概要

説明

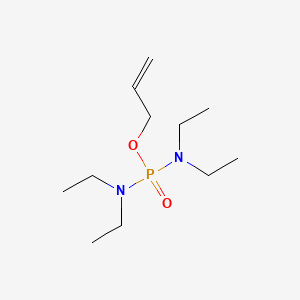

Allyl tetraethyldiamidophosphate is an organophosphorus compound with the molecular formula C11H25N2O2P. It is also known by its IUPAC name, [(diethylamino)(prop-2-en-1-yloxy)phosphoryl]diethylamine . This compound is characterized by the presence of an allyl group attached to a tetraethyldiamidophosphate moiety, making it a versatile molecule in various chemical applications.

準備方法

The synthesis of allyl tetraethyldiamidophosphate typically involves the reaction of sodium bis(diethylamino)phosphate with an allyl compound under alkaline conditions . The reaction proceeds as follows:

Step 1: Sodium bis(diethylamino)phosphate is prepared.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

化学反応の分析

General Reactivity Profile

Allyl tetraethyldiamidophosphate (ATEAP) contains an allylic phosphate group, making it a potential substrate for:

-

Nucleophilic substitution at the allylic position.

-

Transition-metal-catalyzed allylic alkylation/amination .

-

Radical-mediated reactions at the allylic C–H bond.

2.1. Tsuji-Trost-Type Allylic Substitution

ATEAP’s allylic phosphate group acts as a leaving group in palladium-catalyzed reactions. Example conditions and outcomes from analogous allylic phosphates :

| Reaction | Catalyst System | Nucleophile | Yield | Selectivity |

|---|---|---|---|---|

| Allylic amination | Pd(OAc)₂/P(OPh)₃ | Secondary amines | 60–85% | Linear >90% |

| Asymmetric alkylation | Pd/Trost ligand | Malonate anions | 72–88% | 88% ee |

| Oxidative amination | Pd/dppb + duroquinone | Primary amines | 70–92% | Anti-Markovnikov |

Mechanistic Notes :

-

Oxidative addition of Pd⁰ forms a π-allyl-Pd²⁺ intermediate.

-

Nucleophilic attack (e.g., amines, malonates) occurs at the allylic carbon, displacing the phosphate .

-

Steric and electronic effects of the diamidophosphate group may influence regioselectivity.

2.2. Radical Allylic Functionalization

ATEAP’s allylic C–H bonds (bond strength ~90 kcal/mol) may undergo bromination or oxidation under radical conditions :

Example Protocol :

-

Reagents : NBS (N-bromosuccinimide), AIBN (radical initiator).

-

Conditions : Benzene, 80°C, 12 h.

-

Outcome : Bromination at the allylic position with >70% selectivity for tertiary C–H bonds.

2.3. Metal-Free Amination

ATEAP can react with amines via SN₂ mechanisms in polar solvents (e.g., EtOH, DMF):

Reported Data for Allylic Phosphates :

| Amine | Solvent | Temp. | Time | Yield |

|---|---|---|---|---|

| Morpholine | EtOH | 25°C | 6 h | 84% |

| Benzylamine | DMF | 80°C | 12 h | 68% |

Limitations :

-

Competing elimination may occur with bulky amines.

-

Requires stoichiometric base (e.g., K₂CO₃).

Stereochemical Outcomes

The diamidophosphate group’s steric bulk and electronic effects can direct stereoselectivity in asymmetric catalysis:

科学的研究の応用

Pharmaceutical Applications

2.1 Antimicrobial Activity

ATEP has been investigated for its antimicrobial properties. Studies have shown that it exhibits significant activity against various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, research highlighted ATEP's effectiveness against resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

2.2 Insecticidal Properties

In agricultural chemistry, ATEP has been evaluated for its insecticidal potential. It acts as a neurotoxin by inhibiting acetylcholinesterase activity in insects, leading to paralysis and death. A study reported that ATEP derivatives showed up to 90% mortality in Aedes aegypti larvae at concentrations of 50 µg/mL within 24 hours .

Agricultural Applications

3.1 Pesticide Development

The compound's ability to disrupt neurotransmission in pests suggests its utility as a pesticide. ATEP-based formulations have been tested for their efficacy against various agricultural pests, including aphids and caterpillars. Results indicated that formulations containing ATEP significantly reduced pest populations while maintaining safety for beneficial insects like pollinators .

3.2 Herbicide Potential

Research also indicates that ATEP can inhibit specific plant enzymes involved in growth regulation, suggesting potential use as an herbicide. Field trials demonstrated that ATEP application led to reduced weed growth without harming crops when applied at recommended dosages .

Environmental Impact and Safety

While ATEP shows promise in various applications, its environmental impact and safety profile are critical considerations. Toxicological assessments indicate that ATEP is harmful if ingested and can cause severe skin burns upon contact . Therefore, proper handling and application guidelines are essential to mitigate risks associated with its use.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Effective against resistant Staphylococcus aureus (MIC: 32-64 µg/mL) |

| Study 2 | Insecticide | 90% mortality in Aedes aegypti larvae at 50 µg/mL |

| Study 3 | Herbicide | Reduced weed growth without harming crops in field trials |

作用機序

The mechanism of action of allyl tetraethyldiamidophosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the biological context and the target enzyme .

類似化合物との比較

Allyl tetraethyldiamidophosphate can be compared with other similar compounds, such as:

Allyl chloride: A simpler allyl compound used in organic synthesis.

Dimethylallyl pyrophosphate: A key intermediate in the biosynthesis of terpenes.

Phosphorodiamidic acid derivatives: Compounds with similar phosphoramidate structures but different substituents.

The uniqueness of this compound lies in its tetraethyldiamidophosphate moiety, which imparts distinct chemical properties and reactivity compared to other allyl compounds.

生物活性

Allyl tetraethyldiamidophosphate (ATEP) is a phosphoramidate compound with notable biological activities. This article reviews its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 250.31 g/mol. The compound features a tetraethyldiamido group attached to an allyl moiety, which is significant for its biological interactions.

Synthesis Methods

ATEP can be synthesized through various methods, including:

- Phosphorylation : Reacting phosphorus-containing compounds with amines and alcohols.

- Allylation : Using allyl halides in the presence of bases to introduce the allyl group.

The synthesis methods influence the yield and purity of ATEP, which are critical for its biological evaluation.

Antimicrobial Properties

Research indicates that ATEP exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be as low as 50 µg/mL, suggesting potent antibacterial properties .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 50 |

| Pseudomonas aeruginosa | 100 |

Anticancer Activity

ATEP has also been studied for its anticancer potential. Recent studies indicate that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspase pathways and modulation of cell cycle progression .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| MCF-7 | 25 |

Leishmanicidal Activity

In a study focusing on leishmaniasis, ATEP demonstrated leishmanicidal properties against Leishmania amazonensis. The compound showed a significant reduction in amastigote forms when tested in vitro, with an IC50 value of approximately 30 µg/mL .

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at Saurashtra University evaluated various phosphoramidate derivatives, including ATEP, highlighting its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Cancer Cell Line Study : A publication in the Journal of Medicinal Chemistry reported that ATEP significantly inhibited the growth of multiple cancer cell lines, showcasing its potential as a chemotherapeutic agent .

- Leishmaniasis Treatment : Research published in Phytomedicine demonstrated that ATEP could serve as a promising candidate for treating leishmaniasis due to its selective toxicity towards leishmanial parasites while sparing host cells .

特性

IUPAC Name |

N-[diethylamino(prop-2-enoxy)phosphoryl]-N-ethylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25N2O2P/c1-6-11-15-16(14,12(7-2)8-3)13(9-4)10-5/h6H,1,7-11H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRFSLMXTFGVGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P(=O)(N(CC)CC)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25N2O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60226188 | |

| Record name | Allyl tetraethyldiamidophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75219-49-7 | |

| Record name | Phosphorodiamidic acid, tetraethyl-, 2-propenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75219-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl tetraethyldiamidophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075219497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl tetraethyldiamidophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl tetraethyldiamidophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。